molecular formula C20H14N2O2S B2767186 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-77-8

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B2767186
CAS RN: 58327-77-8
M. Wt: 346.4
InChI Key: ISVCAHMLQMOYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the linear formula C20H15N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is 345.426 . Other physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Synthesis of Spiro Compounds

The reaction of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid amides with ninhydrin in the presence of sulfuric acid leads to the formation of 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones . These spiro compounds are of interest due to their complex molecular architecture and potential biological activities.

Antidote for Herbicides

In agrochemistry, derivatives of this compound have shown moderate antidote effects against the herbicide 2,4-D . This application is significant for developing substances that can mitigate the impact of herbicides on non-target plants.

Antibacterial Agents

Some tricyclic compounds derived from 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid exhibit antibacterial properties . This opens up possibilities for the development of new antibiotics or disinfectants.

Anti-Cancer Agents

Derivatives of this compound have been identified as inhibitors of pim-1 kinases, which have anti-cancer effects . This application is crucial for cancer research and the development of targeted therapies.

Treatment of Diabetes Mellitus

Compounds related to 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid have been found to inhibit gluconeogenesis, making them promising candidates for the treatment of type 2 diabetes mellitus .

Design of Polycyclic Systems

The compound serves as a precursor for designing various polycyclic systems, which are of interest as candidate substances for bioscreening . This is particularly relevant in the search for new drugs and therapeutic agents.

Fluorescent Sensors

While not directly related to 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid , similar compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been used in fluorescent sensors . This suggests potential applications in developing sensors for monitoring various biological and chemical processes.

Catalysis

Pyridine derivatives are known to act as effective catalysts in various chemical reactions . While the specific catalytic applications of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid are not detailed, the structural similarities suggest potential use in catalysis.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVCAHMLQMOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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